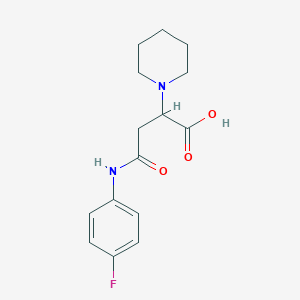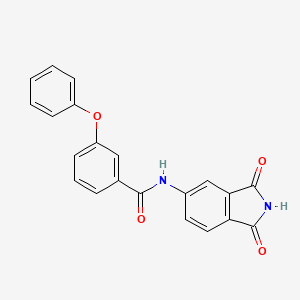![molecular formula C10H15N3O B2974757 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine CAS No. 861718-48-1](/img/structure/B2974757.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a 1-methylpyrrolidin-2-ylmethoxy group
Mécanisme D'action
Target of Action
It is known that pyrrolidinone derivatives, which are structurally similar to this compound, are versatile lead compounds for designing powerful bioactive agents . They have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Mode of Action
Pyrrolidine derivatives are known to interact with various targets due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that n-methyl-2-pyrrolidone, a related compound, is rapidly biotransformed by hydroxylation to 5-hydroxy-n-methyl-2-pyrrolidone, which is further oxidized to n-methylsuccinimide . This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a parent compound, are known to influence the adme/tox results for drug candidates .
Result of Action
Related compounds such as n-methyl-2-pyrrolidone have been associated with various effects such as rapid, irregular respiration, shortness of breath, decreased pain reflex, and slight bloody nasal secretion when people are exposed to it .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine typically involves the reaction of pyrazine derivatives with 1-methylpyrrolidine. One common method involves the nucleophilic substitution of a halogenated pyrazine with 1-methylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: A related compound with similar structural features.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with a pyrrolidinone moiety that exhibit diverse biological activities.
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-6-2-3-9(13)8-14-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUKKYRXNKAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
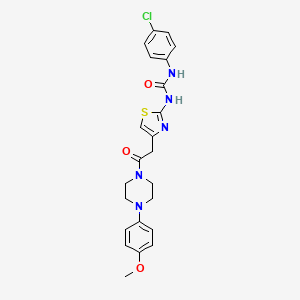
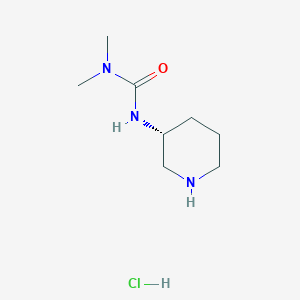
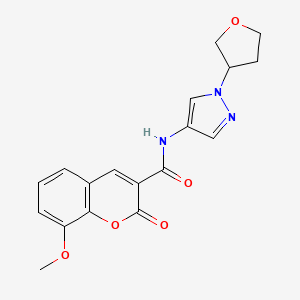
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)
![3-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2974683.png)
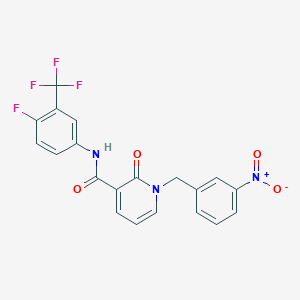
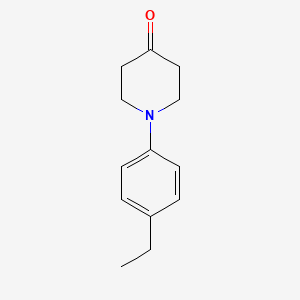
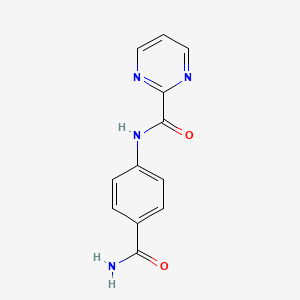
![N-(2,4-difluorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2974689.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
